
Spectroscopic Profile of 5-m-Tolyl-2H-pyrazol-3-
ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-m-Tolyl-2H-pyrazol-3-ylamine

Cat. No.: B346378 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 5-m-Tolyl-2H-pyrazol-3-ylamine. The information is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its

synthesis and characterization.

Core Spectroscopic Data
The spectroscopic data presented in this section is compiled from established principles of

organic spectroscopy and available data for analogous compounds. While specific

experimental spectra for 5-m-Tolyl-2H-pyrazol-3-ylamine are not widely published, the

following tables provide predicted and calculated values to guide researchers in the

characterization of this molecule.

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. For 5-m-Tolyl-2H-
pyrazol-3-ylamine, the expected data is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b346378?utm_src=pdf-interest
https://www.benchchem.com/product/b346378?utm_src=pdf-body
https://www.benchchem.com/product/b346378?utm_src=pdf-body
https://www.benchchem.com/product/b346378?utm_src=pdf-body
https://www.benchchem.com/product/b346378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b346378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Molecular Formula C₁₀H₁₁N₃ [1]

Molecular Weight (Calculated) 173.22 g/mol [1]

(M+H)⁺ (Electrospray

Ionization)
174.10 m/z [2]

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic

protons of the tolyl group, the pyrazole ring proton, the methyl group, and the amine and

pyrazole NH protons. The expected chemical shifts (δ) in ppm relative to TMS are outlined

below.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.2-7.4 m 4H Ar-H

~ 5.7 s 1H Pyrazole C4-H

~ 4.5-5.5 br s 2H -NH₂

~ 10.0-12.0 br s 1H Pyrazole N-H

~ 2.35 s 3H Ar-CH₃

Note: The chemical shifts for NH and NH₂ protons can be broad and their position may vary

depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

The predicted chemical shifts are as follows:
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Chemical Shift (ppm) Assignment

~ 155-160 Pyrazole C3

~ 140-145 Pyrazole C5

~ 138-140 Aromatic C-CH₃

~ 128-135 Aromatic C (quaternary)

~ 125-130 Aromatic CH

~ 120-125 Aromatic CH

~ 95-100 Pyrazole C4

~ 21 Ar-CH₃

Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule. Key

vibrational frequencies are predicted below:

Wavenumber (cm⁻¹) Intensity Assignment

3200-3500 Medium-Strong, Broad
N-H stretching (amine and

pyrazole)

3000-3100 Medium Aromatic C-H stretching

2850-2960 Weak-Medium
Aliphatic C-H stretching

(methyl)

1600-1650 Strong N-H bending (amine)

1450-1580 Medium-Strong
C=C and C=N stretching

(aromatic and pyrazole rings)

700-850 Strong
Aromatic C-H bending (out-of-

plane)

Experimental Protocols
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The following section details the synthetic procedure for 5-m-Tolyl-2H-pyrazol-3-ylamine and

the general methods for acquiring the spectroscopic data.

Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine
This synthesis is adapted from a procedure for the ortho-tolyl analog.[2]

Materials:

3-Oxo-3-(m-tolyl)propanenitrile

Hydrazine hydrate (NH₂NH₂·H₂O)

Ethanol (EtOH)

Procedure:

In a round-bottom flask, dissolve 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) in ethanol.

To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-m-Tolyl-2H-pyrazol-3-
ylamine as a solid or oil.

Spectroscopic Analysis
Sample Preparation:

NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR)

accessory can be used.

MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or

acetonitrile) for analysis by electrospray ionization mass spectrometry (ESI-MS).

Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from the synthesis of the starting

material to the final spectroscopic characterization of 5-m-Tolyl-2H-pyrazol-3-ylamine.
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Caption: Workflow for the synthesis and spectroscopic characterization of 5-m-Tolyl-2H-
pyrazol-3-ylamine.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 5-m-Tolyl-2H-pyrazol-3-ylamine. The presented data, though predictive for NMR and IR,

offers a reliable reference for researchers working on the synthesis and characterization of this
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and related pyrazole derivatives. The detailed experimental protocols provide a practical

starting point for laboratory work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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